molecular formula C9H13N3O3 B13630045 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide

2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide

Cat. No.: B13630045
M. Wt: 211.22 g/mol
InChI Key: OWRCVOLMUFQLMB-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4-dioxo-3-azabicyclo[310]hexan-3-yl)butanamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide typically involves the reaction of 2,4-dioxo-3-azabicyclo[3.1.0]hexane derivatives with amino acids under controlled conditions. One common method involves the use of primary amines and formaldehyde in boiling ethanol, resulting in the formation of the desired product along with some by-products .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The process often requires precise control of temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid
  • 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide stands out due to its specific bicyclic structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide

InChI

InChI=1S/C9H13N3O3/c10-6(7(11)13)1-2-12-8(14)4-3-5(4)9(12)15/h4-6H,1-3,10H2,(H2,11,13)

InChI Key

OWRCVOLMUFQLMB-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)N(C2=O)CCC(C(=O)N)N

Origin of Product

United States

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